molecular formula C17H16N2O3 B2581845 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide CAS No. 898412-06-1

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide

Cat. No.: B2581845
CAS No.: 898412-06-1
M. Wt: 296.326
InChI Key: HOGYNIIRLIDANI-UHFFFAOYSA-N
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Description

Overview N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is a synthetic organic compound designed for research applications. It features a complex polyheterocyclic structure comprising a hexahydropyridoquinoline core fused to a furan-2-carboxamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel bioactive molecules. Compounds with similar fused quinoline scaffolds and carboxamide functionalities have been investigated for various biological activities, including potential cytotoxic and antibiofilm properties . The incorporation of the furan ring, a common pharmacophore, can influence the compound's electronic properties and interaction with biological targets . Research Applications The primary research value of this compound lies in its use as a key intermediate or target molecule in drug discovery and chemical biology. Researchers utilize such complex heterocycles to explore new chemical space for modulating biological pathways. Specifically, furan-2-carboxamide derivatives have been studied for their ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa , suggesting potential applications in researching anti-virulence strategies and quorum sensing inhibition . Furthermore, structurally related quinolin-2-one and pyridopyrimidine derivatives have demonstrated potent cytotoxicity against cancer cell lines (such as MCF-7 and HepG2) and inhibition of kinases like EGFR and PIM-1, highlighting the relevance of this structural class in anticancer research . Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-15-6-5-12-10-13(18-17(21)14-4-2-8-22-14)9-11-3-1-7-19(15)16(11)12/h2,4,8-10H,1,3,5-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGYNIIRLIDANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CO4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a quinoline derivative with a furan carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound might lead to the formation of a quinoline N-oxide derivative, while reduction could yield a fully saturated pyridoquinoline ring system. Substitution reactions could introduce different functional groups into the furan or quinoline rings, potentially altering the compound’s properties and applications .

Scientific Research Applications

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

In biology and medicine, this compound may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers are interested in studying its interactions with biological targets to develop new therapeutic agents. Additionally, its potential use in industry includes applications in materials science, where it could be used to create novel polymers or other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

For instance, if the compound acts as an enzyme inhibitor, it could block the enzyme’s activity, thereby affecting the metabolic pathway in which the enzyme is involved. Understanding the precise molecular interactions and pathways affected by this compound is crucial for developing it as a potential drug candidate .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogs are compared based on substituents at the 9-position of the hexahydropyrido[3,2,1-ij]quinolin core:

Compound Name Substituent at 9-Position Molecular Weight (g/mol) Key Properties/Applications
N-(3-oxo-...furan-2-carboxamide (Target) Furan-2-carboxamide ~327.36* Not reported in evidence
N-(3-oxo-...ethanesulfonamide Ethanesulfonamide ~324.40* Unspecified biological activity
(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)boronic acid Boronic acid 217.08 Intermediate for Suzuki coupling
2-(...methylene)-1H-indene-1,3(2H)-dione Methylene-indene-dione 385.50 Organic electronic materials
N1-(3-hydroxypropyl)-N2-(3-oxo-...)oxalamide Oxalamide ~363.40* Unreported bioactivity

*Calculated based on formula.

Key Observations :

  • Furan-2-carboxamide (Target): The furan ring may enhance π-π stacking compared to aliphatic substituents (e.g., ethanesulfonamide) but reduce solubility relative to polar groups like boronic acid .
  • Methylene-indene-dione : The extended conjugation likely improves electronic properties, making it suitable for optoelectronic applications.
Spectral Characterization:
  • 1H/13C NMR : Carboxamide analogs (e.g., 4-chlorophenylamide in ) show characteristic amide proton shifts at δ 10–12 ppm and carbonyl carbons at δ 165–170 ppm . Similar shifts are expected for the target compound.
  • HRMS : Boronic acid derivatives () and oxalamides () confirm molecular formulas with <2 ppm mass accuracy .

Physicochemical Properties

  • Solubility : Carboxamides () are typically less soluble in water than sulfonamides () due to reduced polarity.
  • Thermal Stability: Analogs like 2-nonylquinolinones () have melting points >200°C, indicating high thermal stability .

Biological Activity

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a hexahydropyridoquinoline core with a furan-2-carboxamide moiety. Its molecular formula is C14H13N3O2C_{14}H_{13}N_3O_2, with a molecular weight of approximately 253.27 g/mol. The presence of nitrogen-containing rings contributes to its pharmacological properties and enhances its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
3dHeLa29
6dMCF7<10

These findings suggest that modifications in the quinoline structure can lead to enhanced lipophilicity and improved interactions with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes involved in cancer progression or as an agent that induces apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Utilizing furan derivatives and amine precursors.
  • Cyclization Techniques : Involving nitrogen-containing heterocycles.
  • Functional Group Modifications : Enhancing solubility and reactivity.

These synthetic pathways not only facilitate the formation of this specific compound but also contribute to the broader field of quinoline chemistry.

Case Studies

A notable study evaluated various quinoline derivatives for their anticancer activities. The results indicated that compounds with specific structural features exhibited higher potency against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin . This suggests that further exploration into the structure–activity relationship (SAR) of these compounds could yield promising candidates for cancer therapy.

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